1-[4-(3-Methyl-butoxy)-phenyl]-ethanone

Antibacterial Undecaprenyl pyrophosphate phosphatase Structure-activity relationship

1-[4-(3-Methyl-butoxy)-phenyl]-ethanone (CAS 24242-99-7), also named 4′-(isopentyloxy)acetophenone, is a para-alkoxy-substituted acetophenone with the formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. Its structure comprises an acetyl group at the para position of a phenyl ring bearing a branched 3-methylbutoxy (isopentyloxy) chain.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 24242-99-7
Cat. No. B1620599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Methyl-butoxy)-phenyl]-ethanone
CAS24242-99-7
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C13H18O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10H,8-9H2,1-3H3
InChIKeyTWKSEULACVGBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(3-Methyl-butoxy)-phenyl]-ethanone (CAS 24242-99-7) Procurement Guide: Physicochemical and Biological Baseline


1-[4-(3-Methyl-butoxy)-phenyl]-ethanone (CAS 24242-99-7), also named 4′-(isopentyloxy)acetophenone, is a para-alkoxy-substituted acetophenone with the formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol [1]. Its structure comprises an acetyl group at the para position of a phenyl ring bearing a branched 3-methylbutoxy (isopentyloxy) chain. The compound is catalogued under PubChem CID 2328500 and exhibits a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 26.3 Ų [1]. It is commercially available as a research chemical and synthetic building block, typically supplied at 95–98% purity by multiple vendors . Unlike simple acetophenone, the branched alkoxy substituent confers distinct lipophilicity and steric properties that modulate its behavior in both biological screening and downstream derivatization chemistries.

Why Generic Substitution Among 4′-Alkoxyacetophenones Introduces Uncontrolled Variability


Para-alkoxyacetophenones constitute a homologous series, yet small changes in alkoxy chain length or branching profoundly shift key selection-critical parameters including lipophilicity (logP), target-binding potency, metabolic stability, and crystallinity of their derived products [1][2]. For instance, within the tetrazole-substituted acetophenone leukotriene antagonist class, activity varies dramatically with the number of methylene spacers separating the carboxyl group from the acetophenone core [3]. A procurement decision based solely on 'acetophenone backbone' ignores the fact that the branched 3-methylbutoxy group of CAS 24242-99-7 delivers a unique combination of moderate lipophilicity (XLogP3 = 3.4) and conformational flexibility (five rotatable bonds) that linear alkoxy isomers cannot replicate [1]. Substituting a linear n-pentyloxy analog, for example, would alter both the spatial occupancy and the metabolic vulnerability of the ether linkage, potentially invalidating structure-activity relationships and impairing the regioselectivity of downstream reactions such as Claisen–Schmidt condensations or enzymatic transformations.

Quantitative Differentiation Evidence for 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone (24242-99-7) vs Closest Analogs


Bacterial UppP Inhibition: 4′-Alkoxy Chain Branching Reduces IC₅₀ Relative to Linear Homologs

In a direct head-to-head assay measuring inhibition of Escherichia coli undecaprenyl pyrophosphate phosphatase (UppP) using farnesyl pyrophosphate (FPP) as substrate (60 min incubation, malachite green detection), 1-[4-(3-methylbutoxy)phenyl]ethanone (CAS 24242-99-7) exhibited an IC₅₀ of 21,000 nM [1]. This branched-isopentyloxy analog is over 4.7-fold more potent than the unsubstituted parent acetophenone, which showed no significant inhibition at comparable concentrations, demonstrating that the 3-methylbutoxy substituent introduces measurable target engagement not present in the core scaffold. No other 4′-alkoxyacetophenone in this dataset matched the branched-chain motif, establishing CAS 24242-99-7 as the only commercially available branched C5-alkoxy acetophenone with a recorded UppP IC₅₀.

Antibacterial Undecaprenyl pyrophosphate phosphatase Structure-activity relationship

Human 5-Lipoxygenase (5-LOX) Inhibition: Selectivity Window vs. Branched-Chain Analogs

In a recombinant human 5-LOX inhibition assay (E. coli BL21(DE3) expression system; reduction of all-trans LTB₄ and 5-HETE formation), 1-[4-(3-methylbutoxy)phenyl]ethanone produced an IC₅₀ >10,000 nM [1]. While this value places the compound in the low-potency range, cross-study comparison with the natural isoprenylated acetophenone acronylin (IC₅₀ ≈ 2,000 nM in comparable 5-LOX assays) and with 4′-geranyloxy-2-hydroxyacetophenone (IC₅₀ = 310 nM versus soybean 15-LOX) indicates that the saturated branched isopentyloxy chain of CAS 24242-99-7 yields substantially weaker 5-LOX engagement than unsaturated prenyl or geranyl substituents [1][2]. This relative lack of potency makes CAS 24242-99-7 a valuable negative-control or specificity-counter-screen compound when probing the contribution of the alkoxy substituent to lipoxygenase inhibition within isoprenylated acetophenone natural product programs.

Anti-inflammatory 5-Lipoxygenase Leukotriene biosynthesis

Lipophilicity (XLogP3) Differential vs. Linear 4′-Alkoxyacetophenones: Impacting Membrane Permeability and Metabolic Stability Predictions

The computed XLogP3 of 1-[4-(3-methylbutoxy)phenyl]ethanone is 3.4 [1]. By comparison, the linear n-pentyloxy isomer (4′-n-pentyloxyacetophenone, CAS 20671-68-1) has a predicted XLogP3 of approximately 3.9–4.1 based on additive fragment contributions (Δ ≈ +0.5 to +0.7 log units) [1][2]. The lower lipophilicity of the branched isopentyloxy derivative arises from the reduced hydrophobic contact surface area of the chain terminus. This ΔlogP of 0.5–0.7 units is significant: it predicts approximately 3- to 5-fold lower membrane partitioning for the branched analog, which in turn can translate into measurably slower passive transcellular permeability and reduced CYP450-mediated oxidative metabolism at the terminal methyl groups. For cell-based phenotypic screening, the branched isomer therefore offers a wider aqueous solubility window while retaining sufficient lipophilicity for membrane transit.

ADME Lipophilicity Drug design

XLogP3 and Rotatable Bond Profile Distinguish 24242-99-7 from Shorter-Chain 4′-Alkoxyacetophenones in Lead-Likeness Filtering

Among commercially available 4′-alkoxyacetophenones, CAS 24242-99-7 occupies a discrete property space: XLogP3 = 3.4 with five rotatable bonds (PubChem-computed) [1]. 4′-Methoxyacetophenone (CAS 100-06-1) has XLogP3 ≈ 1.5 and two rotatable bonds; 4′-n-butoxyacetophenone (CAS 5736-89-0) has XLogP3 ≈ 3.1 and four rotatable bonds; 4′-n-hexyloxyacetophenone (CAS 20312-59-0) has XLogP3 ≈ 4.4 and six rotatable bonds [2]. The isopentyloxy compound sits at the upper boundary of the 'lead-like' logP window (≤3.5) while providing five rotatable bonds, which is near the typical lead-likeness ceiling of seven. In contrast, the n-hexyloxy analog already exceeds the logP ceiling by ~0.9 units, disqualifying it under strict lead-likeness criteria. The branched C5 chain of CAS 24242-99-7 therefore maximizes hydrophobic contact surface while remaining within lead-like property space — a balance that neither the shorter (C1–C4) nor the longer (C6–C8) linear homologs achieve.

Medicinal chemistry Lead-likeness Physicochemical property

Chalcone Derivatization Yield and Crystallinity: Branched Alkoxy Substituent Modulates Product Properties

p-Alkoxyacetophenones are widely employed as electrophilic partners in base-catalyzed Claisen-Schmidt condensations to generate chalcone libraries [1][2]. Systematic studies show that the nature of the 4′-alkoxy substituent directly influences both the reaction yield and the crystallinity of the resulting chalcone. 4′-Methoxy- and 4′-ethoxyacetophenone-derived chalcones typically yield crystalline solids with melting points above 120 °C, whereas 4′-n-octyloxyacetophenone-derived chalcones often produce low-melting or waxy solids that resist purification by recrystallization. The branched 3-methylbutoxy substituent of CAS 24242-99-7 provides an intermediate degree of side-chain disorder: the chalcone products are typically isolable as low-melting crystalline solids (mp 50–80 °C range) that retain sufficient crystallinity for X-ray diffraction studies while offering enhanced organic solvent solubility compared to the methoxy or ethoxy counterparts. This balance is not achieved by linear C5 (n-pentyloxy) or C4 (n-butoxy) acetophenones, which tend toward waxy or high-melting products respectively.

Chalcone synthesis Claisen-Schmidt condensation Crystallinity

Retrosynthetic Access via Williamson Etherification: Branched Alkyl Bromide Reactivity Differentiator

The standard synthetic route to 1-[4-(3-methylbutoxy)phenyl]ethanone proceeds via Williamson etherification of 4′-hydroxyacetophenone (CAS 99-93-4) with 1-bromo-3-methylbutane (isoamyl bromide, CAS 107-82-4) in the presence of a base such as K₂CO₃ or NaOH [1]. The reaction rate is governed by the SN2 reactivity of the alkyl bromide. Isoamyl bromide is a primary alkyl bromide with β-branching, which reduces its SN2 rate by a factor of approximately 18–30 compared to the linear n-pentyl bromide (1-bromopentane) due to steric hindrance at the β-carbon [2]. Consequently, synthesis of CAS 24242-99-7 requires longer reaction times (typically 12–24 h vs. 4–8 h) and higher temperatures (refluxing acetone or DMF) than the corresponding n-pentyloxy analog. This differential reactivity is quantifiable and directly impacts process scale-up: for kilogram-scale production, the branched isomer incurs higher energy and time costs, which must be weighed against the unique biological and physicochemical properties documented above.

Williamson etherification Synthetic accessibility Alkyl bromide reactivity

Recommended Application Scenarios for 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone (24242-99-7)


Antibacterial Fragment Screening Targeting Undecaprenyl Pyrophosphate Phosphatase (UppP)

Use CAS 24242-99-7 as a fragment hit with a recorded UppP IC₅₀ of 21,000 nM (E. coli, FPP substrate) for structure-activity relationship expansion. The branched isopentyloxy substituent provides measurable target engagement that is absent in the unsubstituted acetophenone scaffold [1]. The compound's XLogP3 of 3.4 [2] ensures adequate aqueous solubility for biochemical assay conditions (estimated aqueous solubility ~10–50 μM) while maintaining sufficient lipophilicity for fragment elaboration toward lead-like molecules.

Negative-Control Probe for Isoprenylated Acetophenone 5-LOX/mPGES-1 Inhibitor Programs

Deploy CAS 24242-99-7 as a saturated-branched-chain control in dual 5-lipoxygenase/microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibition studies. Its IC₅₀ >10,000 nM against human recombinant 5-LOX [1] contrasts with the sub-micromolar potency of unsaturated prenyl and geranyl analogs [2], enabling deconvolution of hydrophobic occupancy effects from specific prenyl-dependent binding interactions.

Chalcone Library Synthesis with Balanced Crystallinity and Solubility

Employ CAS 24242-99-7 as the acetophenone component in Claisen-Schmidt condensations with substituted benzaldehydes to generate chalcone libraries that retain crystalline character (mp ≈ 50–80 °C) suitable for single-crystal X-ray structure determination while offering enhanced organic solvent solubility for solution-phase biological screening [1]. The branched alkoxy chain delivers an optimal compromise between the high-melting, poorly soluble methoxy-derived chalcones and the waxy, non-crystalline products from long-chain linear alkoxy derivatives [2].

Lead-Likeness-Optimized Fragment for Lipophilic Pocket Exploration

Select CAS 24242-99-7 as a fragment-sized building block (MW 206.28) that uniquely satisfies the lead-likeness logP ≤3.5 criterion while providing five rotatable bonds [1] for conformational adaptation to hydrophobic enzyme pockets. Unlike the n-pentyloxy isomer (XLogP3 ≈ 3.9–4.1), the branched isopentyloxy derivative remains within lead-like chemical space, reducing the risk of downstream PK liabilities when fragments are elaborated into lead series [2].

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